molecular formula C39H72O6 B13768450 2-(12-Hydroxyoctadec-9-enoyloxy)propyl 12-hydroxyoctadec-9-enoate CAS No. 56414-56-3

2-(12-Hydroxyoctadec-9-enoyloxy)propyl 12-hydroxyoctadec-9-enoate

Cat. No.: B13768450
CAS No.: 56414-56-3
M. Wt: 637.0 g/mol
InChI Key: OMERZWZBMKPVFL-UHFFFAOYSA-N
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Description

2-(12-Hydroxyoctadec-9-enoyloxy)propyl 12-hydroxyoctadec-9-enoate is a complex organic compound with significant applications in various fields. This compound is characterized by its long-chain fatty acid structure, which includes hydroxyl and ester functional groups.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(12-Hydroxyoctadec-9-enoyloxy)propyl 12-hydroxyoctadec-9-enoate typically involves the esterification of ricinoleic acid. One common method includes the reaction of ricinoleic acid with propylene glycol in the presence of a catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete esterification .

Industrial Production Methods

Industrial production of this compound may involve similar esterification processes but on a larger scale. The use of continuous reactors and optimized reaction conditions, such as temperature and pressure control, can enhance yield and purity. Catalysts like sulfuric acid or p-toluenesulfonic acid are commonly used to facilitate the reaction .

Chemical Reactions Analysis

Types of Reactions

2-(12-Hydroxyoctadec-9-enoyloxy)propyl 12-hydroxyoctadec-9-enoate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of primary or secondary alcohols.

    Substitution: Formation of ethers or amines.

Scientific Research Applications

2-(12-Hydroxyoctadec-9-enoyloxy)propyl 12-hydroxyoctadec-9-enoate has several scientific research applications:

    Chemistry: Used in the synthesis of biodegradable polymers and as a monomer for polyanhydrides.

    Biology: Studied for its biocompatibility and potential use in drug delivery systems.

    Medicine: Investigated for its ability to form biocompatible and biodegradable drug carriers.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(12-Hydroxyoctadec-9-enoyloxy)propyl 12-hydroxyoctadec-9-enoate involves its interaction with biological membranes and enzymes. The hydroxyl and ester groups facilitate its incorporation into lipid bilayers, enhancing its ability to deliver drugs to specific targets. The compound’s biodegradability ensures that it can be broken down into non-toxic byproducts .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its specific combination of hydroxyl and ester groups, which provide it with distinct chemical reactivity and biocompatibility. Its ability to form biodegradable polymers and its potential in drug delivery systems make it a valuable compound in scientific research .

Properties

CAS No.

56414-56-3

Molecular Formula

C39H72O6

Molecular Weight

637.0 g/mol

IUPAC Name

2-(12-hydroxyoctadec-9-enoyloxy)propyl 12-hydroxyoctadec-9-enoate

InChI

InChI=1S/C39H72O6/c1-4-6-8-22-28-36(40)30-24-18-14-10-12-16-20-26-32-38(42)44-34-35(3)45-39(43)33-27-21-17-13-11-15-19-25-31-37(41)29-23-9-7-5-2/h18-19,24-25,35-37,40-41H,4-17,20-23,26-34H2,1-3H3

InChI Key

OMERZWZBMKPVFL-UHFFFAOYSA-N

Canonical SMILES

CCCCCCC(CC=CCCCCCCCC(=O)OCC(C)OC(=O)CCCCCCCC=CCC(CCCCCC)O)O

Origin of Product

United States

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